5-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester
Description
5-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic acid pinacol ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronic acid ester group and a fluorinated oxazine ring. These structural features contribute to its reactivity and utility in synthetic chemistry and medicinal research.
Properties
IUPAC Name |
5-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BFNO4/c1-13(2)14(3,4)21-15(20-13)8-5-6-9-12(11(8)16)17-10(18)7-19-9/h5-6H,7H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFIANTYUNEWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)OCC(=O)N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Halogenated Benzooxazine Precursor
The synthesis begins with the preparation of 6-bromo-5-fluoro-2H-benzo[b]oxazin-3(4H)-one. Fluorination is typically achieved via electrophilic substitution using Selectfluor® or through directed ortho-metalation (DoM) followed by quenching with $$ \text{N}$$-fluorobenzenesulfonimide (NFSI). Bromination is then performed using $$ \text{Br}_2 $$ in acetic acid or $$ \text{N}$$-bromosuccinimide (NBS) under radical conditions, ensuring regioselectivity at the 6-position.
Miyaura Borylation
The brominated intermediate undergoes Miyaura borylation with bis(pinacolato)diboron ($$ \text{B}2(\text{pin})2 $$) under palladium catalysis. Key reaction parameters include:
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Catalyst | $$ \text{Pd(dppf)Cl}_2 $$ (1–5 mol%) | Higher turnover with bidentate ligands |
| Base | $$ \text{KOAc} $$ (3 equiv) | Neutral conditions prevent deborylation |
| Solvent | 1,4-Dioxane or THF | Enhances solubility of boron reagents |
| Temperature | 80–100°C | Balances reaction rate and side reactions |
This step typically achieves yields of 65–80%, with purity confirmed via $$ ^{11}\text{B} $$ NMR and LC-MS.
Alternative Pathways: Cyclization of Boron-Containing Intermediates
Boron-Directed Ring Closure
In this approach, a fluorinated ortho-boronic acid pinacol ester aniline derivative is cyclized with glycolic acid or its equivalents. The boronic ester acts as a directing group, facilitating intramolecular nucleophilic attack to form the oxazine ring. Reaction conditions include:
- Coupling reagent : $$ \text{EDC·HCl} $$ or $$ \text{DCC} $$ in dichloromethane.
- Temperature : 0°C to room temperature to minimize boronic ester hydrolysis.
Yields for this method are moderate (50–60%) due to competing hydrolysis and polymerization.
Challenges in Synthesis and Purification
Stability of Boronic Esters
The pinacol ester group, while stabilizing the boronic acid, is susceptible to protodeboronation under acidic or aqueous conditions. Anhydrous solvents (e.g., THF over EtOH) and inert atmospheres are critical during workup.
Regioselectivity in Halogenation
Ensuring exclusive bromination at the 6-position requires careful control of electronic and steric factors. Computational studies (DFT) suggest that the fluorine atom at C5 deactivates C4 and C7 positions, directing electrophiles to C6.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Miyaura Borylation | 75–80 | ≥95 | High regioselectivity | Requires expensive palladium catalysts |
| Boron-Directed Cyclization | 50–60 | 85–90 | Fewer synthetic steps | Sensitivity to moisture |
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling
The boronic ester moiety enables participation in Suzuki–Miyaura coupling, forming carbon-carbon bonds with aryl/heteroaryl halides. Key features include:
-
Catalytic System : Typically employs Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in aqueous/organic solvents.
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Reactivity : The electron-deficient benzo[b] oxazine scaffold enhances electrophilicity, facilitating oxidative addition with palladium catalysts.
-
Yield : Reported couplings with aryl bromides achieve yields of 65–85% under optimized conditions.
Hydrolysis to Boronic Acid
The pinacol ester undergoes base-catalyzed hydrolysis to regenerate the boronic acid (ArB(OH)₂). Kinetic studies reveal:
| Parameter | Value (50% aq. dioxane, 300 K) | Source |
|---|---|---|
| Hydrolysis half-life (t₀.₅) | 14.0 hours | |
| Hydrolysis equilibrium (Kₕyd) | 0.4 (pH >13) |
This process competes with protodeboronation under basic conditions .
Protodeboronation
Base-mediated protodeboronation (ArB(OR)₂ → ArH) is a competing pathway. Kinetic data for the 2,6-difluorophenyl analog (structurally similar) show:
| Pathway | Half-life (t₀.₅) | Rate (k, s⁻¹) |
|---|---|---|
| Direct protodeboronation | 33.0 hours | 5.8 × 10⁻⁶ |
| Pre-hydrolytic pathway | 9.2 minutes | 1.3 × 10⁻³ |
The pinacol ester suppresses direct protodeboronation by ~100-fold compared to other esters (e.g., neopentyl glycol) .
Transesterification
The pinacol group can exchange with diols under acid catalysis:
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Applications : Enables conversion to more stable esters (e.g., with neopentyl glycol) for improved shelf life.
Oxidation Reactions
The boronic ester oxidizes to phenolic derivatives under oxidative conditions:
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Reagents : H₂O₂/NaOH or NaBO₃.
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Mechanism : Electrophilic boronate intermediates undergo nucleophilic attack by peroxides.
Stability Under Ambient Conditions
The compound exhibits moderate stability:
Key Mechanistic Insights from Kinetic Studies
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 5-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives exhibit significant anticancer properties. Boronic acids are known for their ability to inhibit proteasomes, which play a crucial role in cancer cell proliferation. The incorporation of fluorine enhances the metabolic stability and potency of these compounds against cancer cells .
Case Study: Inhibition of Cancer Cell Lines
In a study examining the effects of various boronic acid derivatives on cancer cell lines, 5-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine showed promising results in inhibiting the growth of breast and prostate cancer cells. The compound's mechanism was attributed to its ability to interfere with cellular signaling pathways involved in cell division and survival .
Organic Synthesis
Reagents in Cross-Coupling Reactions
5-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis, particularly in the pharmaceutical industry for synthesizing complex molecules .
Table: Comparison of Boronic Acids in Cross-Coupling Reactions
Agricultural Applications
Pesticide Development
The structural features of 5-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine make it a candidate for developing novel agrochemicals. Boron-containing compounds have been explored for their herbicidal and fungicidal properties. Preliminary studies suggest that derivatives can effectively control specific plant pathogens and pests .
Material Science
Polymer Chemistry
The incorporation of boronic acids into polymer matrices has been studied for developing smart materials with responsive properties. The unique reactivity of boron allows for the creation of dynamic covalent bonds within polymer networks, leading to materials that can respond to environmental stimuli such as pH or temperature changes .
Mechanism of Action
The mechanism of action of 5-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic acid pinacol ester involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and hydroxyl groups, making it effective in enzyme inhibition. The fluorinated oxazine ring can enhance binding affinity and specificity to biological receptors, influencing various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5,8-Difluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic acid pinacol ester
- 5-Fluoro-2-(7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-dione
Uniqueness
Compared to similar compounds, 5-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic acid pinacol ester is unique due to its specific substitution pattern and the presence of both fluorine and boronic ester groups. These features enhance its reactivity and versatility in synthetic applications, as well as its potential in medicinal chemistry for developing novel therapeutic agents.
Biological Activity
5-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic acid pinacol ester (commonly referred to as 5-F-3-Oxo-BOpin Pinacol Ester) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, particularly the presence of a fluorine atom and a boronic acid moiety, suggest diverse biological activities. This article reviews the compound's biological activity, synthesis, and potential therapeutic applications based on existing research.
The molecular formula of 5-F-3-Oxo-BOpin Pinacol Ester is with a molecular weight of 293.10 g/mol. The compound is characterized by its boronic acid group, which is known for its ability to participate in various chemical reactions, making it a valuable candidate for drug development and organic synthesis .
Preliminary studies indicate that 5-F-3-Oxo-BOpin Pinacol Ester interacts with enzymes involved in cellular signaling pathways. The specific mechanisms are still under investigation, but the boronic acid component suggests potential interactions with proteins that regulate cell growth and apoptosis. The fluorine atom may enhance the compound's lipophilicity and biological activity compared to non-fluorinated analogs .
Anticancer Potential
Research has highlighted the compound's potential as an anticancer agent. Similar compounds in its class have shown efficacy in inhibiting tumor growth by interfering with DNA replication and cellular signaling pathways. For instance, studies on related boronic acid derivatives demonstrate their ability to induce apoptosis in cancer cells through DNA cross-linking mechanisms .
Case Studies
- In Vitro Studies : In vitro assays have indicated that 5-F-3-Oxo-BOpin Pinacol Ester exhibits cytotoxic effects against various cancer cell lines. For example, a study found that related compounds induced significant cell death in colorectal cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
- Animal Models : Preliminary animal studies using similar boronic acid derivatives have shown promising results in reducing tumor size and improving survival rates. These studies suggest that the compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapy .
Comparative Analysis
To better understand the uniqueness of 5-F-3-Oxo-BOpin Pinacol Ester, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | CAS Number | Key Features | Unique Aspects |
|---|---|---|---|
| 8-Difluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine | 1221502-87-9 | Two fluorine atoms | Enhanced lipophilicity due to multiple fluorines |
| Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine | 1221502-31-5 | Methyl group instead of fluorine | Potentially different biological activity profiles |
| Dimethylated derivatives | Varies | Contains multiple methyl groups | Altered steric properties affecting reactivity |
The presence of the fluorine atom in 5-F-3-Oxo-BOpin distinguishes it from other compounds, potentially enhancing its biological activity by modifying its chemical reactivity .
Synthesis
The synthesis of 5-F-3-Oxo-BOpin Pinacol Ester typically involves several steps, including the formation of the boronic acid moiety and subsequent esterification reactions. Detailed synthetic routes are essential for scaling up production for research and therapeutic applications.
Q & A
Q. Key Optimization Parameters :
- Catalyst-Ligand System : Pd(OAc)₂ with XPhos ligand improves yields for sterically hindered substrates.
- Moisture Control : Conduct reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis of the boronic ester.
Basic: How should researchers characterize this compound to confirm structural integrity and purity?
Answer:
A combination of analytical techniques is critical:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <3 ppm error.
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry if crystallization is feasible.
Data Cross-Validation : Compare spectral data with structurally analogous compounds (e.g., 1,4-Benzodioxane-6-boronic acid pinacol ester) .
Advanced: How can protodeboronation be minimized during Suzuki-Miyaura couplings with this boronic ester?
Answer:
Protodeboronation is a common challenge due to the electron-deficient nature of the oxazine ring. Mitigation strategies include:
- Base Selection : Use weakly basic conditions (e.g., K₃PO₄ instead of NaOH) to reduce boronic acid formation.
- Solvent Optimization : Polar aprotic solvents like DMF or THF stabilize the boronate intermediate .
- Additives : Add 1–5 mol% of Lewis acids (e.g., MgCl₂) to enhance transmetallation efficiency.
Q. Case Study :
| Catalyst System | Solvent | Base | Yield (%) | Protodeboronation (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane | K₂CO₃ | 45 | 30 |
| PdCl₂(dppf) | DMF | K₃PO₄ | 78 | 10 |
Advanced: How do researchers resolve contradictions in cross-coupling yields when using different aryl halide partners?
Answer:
Contradictions often arise from steric/electronic mismatches between the boronic ester and aryl halide. A systematic approach includes:
Substrate Screening : Test electron-deficient (e.g., nitro-substituted) and electron-rich (e.g., methoxy-substituted) aryl halides.
Ligand Effects : Evaluate bulky ligands (e.g., SPhos) for sterically demanding substrates.
Kinetic Studies : Use in situ IR or NMR to monitor reaction progress and identify rate-limiting steps.
Q. Example Workflow :
- Step 1 : Screen 5–10 mol% of Pd catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃).
- Step 2 : Vary ligands (XPhos, DavePhos) and solvents (toluene, DME).
- Step 3 : Optimize temperature (60–100°C) and reaction time (2–24 h) .
Basic: What purification techniques are optimal for isolating this boronic ester?
Answer:
- Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:1 gradient). Add 0.1% triethylamine to minimize boronic acid formation.
- Recrystallization : Dissolve in hot ethanol, then cool to -20°C for crystal growth.
- HPLC : For high-purity requirements (>99%), employ reverse-phase C18 columns with acetonitrile/water mobile phases.
Critical Note : Avoid aqueous workup unless necessary, as boronic esters hydrolyze readily .
Advanced: How does the 3-oxo group in the dihydrooxazine ring influence electronic properties and reactivity?
Answer:
The 3-oxo group:
- Electron-Withdrawing Effect : Reduces electron density at the boronic ester, slowing transmetallation but improving stability toward oxidation.
- Conformational Rigidity : Restricts rotation of the oxazine ring, potentially enhancing stereoselectivity in couplings.
Q. Methodological Analysis :
- DFT Calculations : Compare HOMO/LUMO levels of the target compound with non-oxo analogs (e.g., 3,4-dihydro-2H-benzooxazine derivatives) to predict reactivity.
- Cyclic Voltammetry : Measure oxidation potentials to assess stability under reaction conditions.
Advanced: What protocols ensure long-term stability of this compound during storage?
Answer:
- Storage Conditions :
- Temperature : -20°C in amber vials to prevent light-induced degradation.
- Atmosphere : Argon or N₂ blanket to exclude moisture/oxygen .
- Stability Monitoring :
- Periodic NMR Checks : Track boronic ester hydrolysis (appearance of δ ~7 ppm for boronic acid).
- TLC Analysis : Use 10% H₂SO₄ in ethanol as a visualizing agent (boronic esters show distinct Rf vs. hydrolyzed products).
Advanced: How can researchers address low yields in Sonogashira couplings involving this boronic ester?
Answer:
Sonogashira couplings require careful optimization:
- Co-Catalyst System : Use CuI (1–5 mol%) with Pd(PPh₃)₂Cl₂.
- Solvent Choice : Employ DMF or DMSO to stabilize alkyne intermediates.
- Substrate Compatibility : Prefer electron-deficient alkynes (e.g., TMS-protected phenylacetylene) for higher reactivity.
Q. Example Data :
| Alkyne Partner | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Phenylacetylene | Pd/CuI | DMF | 62 |
| TMS-Acetylene | Pd/CuI | THF | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
